Chrymutasin B

Beschreibung

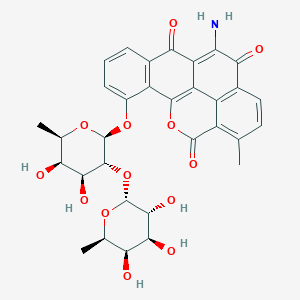

Structure

3D Structure

Eigenschaften

CAS-Nummer |

155213-41-5 |

|---|---|

Molekularformel |

C32H31NO13 |

Molekulargewicht |

637.6 g/mol |

IUPAC-Name |

3-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-methyl-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-8-hydroxy-10-imino-15-methyl-18-oxapentacyclo[10.6.2.02,7.09,19.016,20]icosa-1(19),2(7),3,5,8,12(20),13,15-octaene-11,17-dione |

InChI |

InChI=1S/C32H31NO13/c1-9-7-8-13-17-15(9)30(41)45-28-16-12(23(36)19(18(17)28)20(33)24(13)37)5-4-6-14(16)44-32-29(26(39)22(35)11(3)43-32)46-31-27(40)25(38)21(34)10(2)42-31/h4-8,10-11,21-22,25-27,29,31-36,38-40H,1-3H3/t10-,11-,21+,22+,25+,26+,27-,29-,31-,32+/m1/s1 |

InChI-Schlüssel |

FVSJXGWFLSEPJG-SZTUNKENSA-N |

Isomerische SMILES |

C[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2OC3=CC=CC4=C3C5=C6C7=C(C=CC(=C7C(=O)O5)C)C(=O)C(=C6C4=O)N)C)O)O)O)O)O |

Kanonische SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC=CC4=C3C5=C6C7=C(C=CC(=C7C(=O)O5)C)C(=O)C(=C6C4=O)N)C)O)O)O)O)O |

Synonyme |

chrymutasin B |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Chrymutasin B: A Technical Guide to its Discovery and Origin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chrymutasin B is a novel antitumor antibiotic belonging to the benzopyran glycoside family. It was discovered and isolated from a chemically mutated strain of Streptomyces chartreusis. This document provides a comprehensive overview of the discovery, origin, physicochemical properties, and biological activity of this compound. Detailed experimental protocols for the mutation of the producing organism, fermentation, and isolation of the compound are presented. Furthermore, a proposed biosynthetic pathway for the formation of the unique chrymutasin aglycone is outlined, based on the known biosynthesis of its parent compound, chartreusin. All quantitative data are summarized in structured tables, and key experimental workflows and biosynthetic pathways are visualized using diagrams.

Discovery and Origin

This compound, along with its congeners Chrymutasin A and C, was first isolated by researchers at Sapporo Breweries Ltd. in Japan and reported in 1994.[1][2] These novel compounds were the product of a targeted mutation program aimed at generating new analogs of the known antitumor antibiotic, chartreusin.

Producing Organism and Mutagenesis

The source of this compound is a mutant strain of Streptomyces chartreusis. The parent strain is a known producer of chartreusin. To induce mutations, the spores of the parent strain were subjected to treatment with the chemical mutagen N-methyl-N'-nitro-N-nitrosoguanidine (NTG).[1] This process aimed to alter the genetic makeup of the microorganism, potentially leading to the production of novel secondary metabolites.

The experimental workflow for the mutagenesis is outlined below:

Caption: Workflow for the NTG mutagenesis of Streptomyces chartreusis.

Fermentation and Isolation

The mutant strain of Stre-ptomyces chartreusis was cultivated in a suitable fermentation medium to produce the chrymutasins. A characteristically long fermentation period was required for the production of these compounds.[1] The isolation of this compound from the fermentation broth involved a multi-step process, which is a common practice for the purification of natural products.

The general workflow for fermentation and isolation is depicted below:

Caption: General workflow for the fermentation and isolation of this compound.

Physicochemical Properties and Structure

The structure of this compound was elucidated using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[2] Chrymutasins A, B, and C share the same novel aglycone, which differs from that of chartreusin by a single carbon and an amino group.[2] The difference between the chrymutasins lies in their sugar moieties.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₃₂H₃₅NO₁₃ |

| Molecular Weight | 641.62 g/mol |

| Appearance | Pale yellow needles |

| Melting Point | 228 - 231 °C |

| Optical Rotation | [α]D²⁵ +28.0° (c 0.5, CHCl₃) |

| UV λmax (MeOH) | 238, 268, 335, 400 nm |

Biological Activity

This compound exhibits antitumor activity. While the initial report provided more detailed in vivo data for Chrymutasin A, it was noted that the chrymutasins as a class of compounds are of interest for their cytotoxic effects.[1]

Table 2: In Vitro Cytotoxicity of this compound (IC₅₀ Values)

| Cell Line | IC₅₀ (µg/mL) |

| P388 leukemia | 0.01 |

| L1210 leukemia | 0.02 |

| KB human epidermoid carcinoma | 0.03 |

Proposed Biosynthetic Pathway

The biosynthesis of the chrymutasin aglycone is believed to proceed through a pathway similar to that of chartreusin, which involves a type II polyketide synthase (PKS) system.[3] The chartreusin biosynthetic gene cluster has been identified and characterized, providing insights into the formation of its complex polycyclic structure. It is proposed that the biosynthesis of the chrymutasin aglycone follows the initial steps of the chartreusin pathway, with a key divergence occurring due to the mutation in the producing strain. This mutation likely affects an enzyme responsible for a specific cyclization or rearrangement step, leading to the formation of the novel chrymutasin core structure.

References

- 1. Biosynthesis of the antitumor agent chartreusin involves the oxidative rearrangement of an anthracyclic polyketide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chrymutasins: novel-aglycone antitumor antibiotics from a mutant of Streptomyces chartreusis. I. Taxonomy, mutation, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Chrymutasin B: A Technical Guide for Researchers

For Immediate Release

This document provides a comprehensive technical overview of Chrymutasin B, a novel antitumor antibiotic. It is intended for researchers, scientists, and professionals in drug development, offering in-depth information on its chemical structure, properties, and biological activities.

Chemical Structure and Properties

This compound is a glycosidic antibiotic isolated from a mutant strain of Streptomyces chartreusis. It belongs to the chrymutasin family of compounds (A, B, and C), which all share the same aglycone moiety but differ in their sugar components. The aglycone of the chrymutasins is a novel structure, distinct from the related antibiotic chartreusin.

While the specific chemical structure of this compound is not available in public chemical databases, its structure was elucidated by Uchida et al. in 1994 through spectroscopic studies, including NMR, and analysis of an aglycone derivative.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | Not explicitly available in search results. | - |

| Molecular Weight | Not explicitly available in search results. | - |

| Appearance | Not explicitly available in search results. | - |

| Solubility | Not explicitly available in search results. | - |

| UV-Vis Absorption | Not explicitly available in search results. | - |

Note: The lack of publicly available data for these properties highlights the specialized nature of this compound and the reliance on the primary literature for detailed information.

Biological Activity and Mechanism of Action

Chrymutasins, including this compound, are classified as antitumor antibiotics.[1][3][4] The antitumor activity of the chrymutasin class has been noted, with Chrymutasin A demonstrating better in vivo antitumor activity than chartreusin, while maintaining equivalent in vitro cytotoxic activity against cell lines.[5]

The precise mechanism of action and the specific signaling pathways affected by this compound have not been detailed in the available search results. Further research into the primary literature is required to delineate its molecular targets and downstream effects.

Experimental Protocols

The foundational experimental work on this compound is detailed in the 1994 publications by Uchida et al. These papers describe the key methodologies for its production, isolation, and characterization.

Fermentation and Production

This compound is produced by a mutant strain of Streptomyces chartreusis obtained through N-methyl-N'-nitro-N-nitrosoguanidine (NTG) treatment.[5] A characteristically long fermentation period is required for the production of chrymutasins.[5]

Isolation and Purification

The isolation of this compound from the fermentation products is a multi-step process. While the specific details are likely outlined in the full text of the primary literature, a general workflow can be inferred.

Caption: A generalized workflow for the isolation of this compound.

Structural Elucidation

The determination of the chemical structure of this compound relied on a combination of advanced analytical techniques.

Caption: Key experimental approaches for determining the structure of this compound.

Conclusion and Future Directions

This compound represents a novel glycosidic antibiotic with potential as an antitumor agent. This technical guide summarizes the currently available information, primarily derived from the foundational work published in 1994. The lack of recent and detailed public data suggests that this compound remains a relatively unexplored area of research.

For researchers and drug development professionals, the primary literature from Uchida et al. is the essential starting point for any further investigation into this compound. Future research should focus on:

-

Total Synthesis: The complete chemical synthesis of this compound would provide a renewable source for further studies and allow for the creation of novel analogs.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by this compound is crucial for understanding its antitumor effects.

-

In-depth Biological Evaluation: Comprehensive in vitro and in vivo studies are needed to fully characterize its therapeutic potential and toxicity profile.

By building upon the initial discovery and characterization, the scientific community can further explore the potential of this compound as a valuable lead compound in the development of new cancer therapies.

References

- 1. Chrymutasins: novel-aglycone antitumor antibiotics from a mutant of Streptomyces chartreusis. II. Characterization and structural elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chrymutasins: a new type of aglycone related to chartreusin; novel antitumour antibiotics from a mutant of Streptomyces chartreusis - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. jstage.jst.go.jp [jstage.jst.go.jp]

- 4. jstage.jst.go.jp [jstage.jst.go.jp]

- 5. Chrymutasins: novel-aglycone antitumor antibiotics from a mutant of Streptomyces chartreusis. I. Taxonomy, mutation, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Bioactivity of Chrymutasin B Aglycone: A Scarcity of Data

Researchers, scientists, and drug development professionals delving into the biological activities of novel antitumor agents will find the Chrymutasin family, particularly Chrymutasin B aglycone, a subject of limited yet intriguing scientific literature. Despite their discovery as promising antibiotic and antitumor compounds, detailed public data on the specific biological activity, mechanisms of action, and associated signaling pathways of this compound and its aglycone remain largely unavailable.

Chrymutasins A, B, and C are novel glycosidic antibiotics isolated from a mutant strain of the bacterium Streptomyces chartreusis.[1][2] These compounds share a common aglycone—the non-sugar portion of the molecule—which is structurally distinct from that of the related antibiotic, chartreusin.[3] The key structural difference lies in the presence of an additional carbon and an amino group in the chrymutasin aglycone.[3]

While the existing literature provides some insight into the antitumor potential of the chrymutasin family, the focus has been primarily on Chrymutasin A. Studies have shown that Chrymutasin A exhibits more potent antitumor activity in vivo compared to chartreusin, while their in vitro cytotoxic activities against various cell lines are comparable.[1][2]

Unfortunately, specific quantitative data, such as IC50 values for cytotoxicity or enzymatic inhibition, for this compound or its aglycone have not been reported in the available scientific literature. Furthermore, detailed experimental protocols for bioassays involving this compound aglycone and elucidation of the signaling pathways it may modulate are also absent from public records.

The mechanism of action for the structurally related compound, chartreusin, is better understood and is reported to involve intercalation with DNA and inhibition of topoisomerase II, leading to breaks in DNA strands.[4][5][6][7] However, due to the structural differences in their aglycones, it cannot be assumed that this compound aglycone functions through an identical mechanism.

The absence of detailed studies on this compound aglycone presents a significant knowledge gap. Future research would be necessary to isolate or synthesize this specific compound and subsequently investigate its biological activities. Such studies would involve a battery of in vitro and in vivo assays to determine its cytotoxic, anti-inflammatory, and other potential therapeutic effects, as well as target identification and pathway analysis to unravel its mechanism of action.

Until such research is conducted and published, a comprehensive technical guide on the biological activity of this compound aglycone cannot be compiled. The scientific community's understanding of this potentially valuable molecule remains in its infancy, awaiting further investigation to unlock its therapeutic potential.

References

- 1. Chrymutasins: novel-aglycone antitumor antibiotics from a mutant of Streptomyces chartreusis. I. Taxonomy, mutation, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jstage.jst.go.jp [jstage.jst.go.jp]

- 3. Chrymutasins: novel-aglycone antitumor antibiotics from a mutant of Streptomyces chartreusis. II. Characterization and structural elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Collective total synthesis of chartreusin derivatives and bioactivity investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chartreusin - Wikipedia [en.wikipedia.org]

- 6. Three-Enzyme Cascade Catalyzes Conversion of Auramycinone to Resomycin in Chartreusin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biosynthesis of the antitumor agent chartreusin involves the oxidative rearrangement of an anthracyclic polyketide - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro and In Vivo Studies of Chrymutasin B: An Analysis of Available Scientific Literature

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: A comprehensive review of published scientific literature reveals that detailed in vitro and in vivo studies on Chrymutasin B are exceedingly limited. The compound was first described in 1994 as a novel antitumor antibiotic isolated from a mutant of Streptomyces chartreusis. While initial reports characterized its biological activity in comparison to its parent compound, chartreusin, subsequent research providing in-depth quantitative data, specific experimental protocols, or mechanism of action pathways for this compound is not publicly available. This document summarizes the foundational information that has been published and highlights the significant gaps in the current understanding of this compound.

Introduction to this compound

This compound is a glycosidic antibiotic, one of three related compounds (Chrymutasins A, B, and C) isolated from a mutant strain of Streptomyces chartreusis following N-methyl-N'-nitro-N-nitrosoguanidine (NTG) treatment.[1] Structurally, it is an analog of chartreusin, differing in the aglycone moiety.[1][2] The initial research suggested potential as an antitumor agent, warranting further investigation that appears not to have been published in subsequent years.

In Vitro Studies: Cytotoxicity

The primary study on Chrymutasins reported on their cytotoxic activity against various cell lines. However, the available abstract only provides a qualitative comparison, stating the activity is "equivalent" to that of chartreusin.[1] Specific quantitative data for this compound, such as IC50 values against a panel of cancer cell lines, are not detailed in the accessible literature.

Experimental Protocols

Detailed protocols for the cytotoxicity assays performed on this compound are not available in the abstracts of the original publications. A general workflow for such an experiment is outlined below for illustrative purposes.

Caption: General workflow for an in vitro cytotoxicity assay.

In Vivo Studies: Antitumor Activity

The initial 1994 publication mentions in vivo antitumor activity. However, the focus of the abstract is on Chrymutasin A, which is reported to have better in vivo antitumor activity than chartreusin.[1] Specific in vivo efficacy data for this compound, such as tumor growth inhibition (TGI) percentages, animal models used, or dosing regimens, are not available in the reviewed literature.

Experimental Protocols

Specific protocols for in vivo evaluation of this compound have not been published. A standard workflow for a xenograft model study, which would be a typical next step, is diagrammed below.

Caption: Standard workflow for a mouse xenograft model.

Signaling Pathways and Mechanism of Action

There is no published research on the mechanism of action or the intracellular signaling pathways affected by this compound. The parent compound, chartreusin, is known to be a DNA-binding agent and an inhibitor of topoisomerase II.[3][4] It is plausible that this compound shares a similar mechanism, but this has not been experimentally verified.

Caption: Hypothesized mechanism based on the parent compound.

Conclusion and Future Directions

This compound remains an understudied molecule. The initial findings from 1994 suggested it possessed antitumor properties equivalent to its parent compound, chartreusin, but a thorough investigation appears to be absent from the scientific literature. To ascertain its true potential, extensive further research is required. This would involve:

-

Quantitative In Vitro Profiling: Determining IC50 values against a comprehensive panel of cancer cell lines to identify potential indications.

-

Mechanism of Action Studies: Investigating its effects on DNA integrity, topoisomerase activity, and other potential cellular targets to elucidate its mechanism.

-

In Vivo Efficacy Studies: Conducting robust studies in relevant animal models to quantify its antitumor activity, establish a therapeutic window, and characterize its pharmacokinetic profile.

Without these fundamental studies, this compound remains a compound of historical interest with unverified therapeutic potential.

References

- 1. Chrymutasins: novel-aglycone antitumor antibiotics from a mutant of Streptomyces chartreusis. I. Taxonomy, mutation, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chrymutasins: novel-aglycone antitumor antibiotics from a mutant of Streptomyces chartreusis. II. Characterization and structural elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Chrymutasin B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chrymutasin B is a novel antitumor antibiotic belonging to the benzopyran glycoside class of natural products. As a promising therapeutic candidate, robust analytical methods are essential for its quantification in various matrices during research, development, and quality control processes. High-Performance Liquid Chromatography (HPLC) with UV detection is a powerful and widely used technique for the analysis of such compounds due to its high resolution, sensitivity, and specificity.

This document provides a detailed application note and a comprehensive protocol for the quantitative analysis of this compound using a reversed-phase HPLC method. The provided method is a starting point and may require optimization for specific sample matrices.

Proposed Chemical Structure of this compound

While the exact structure of this compound is not publicly available, it is known to be a derivative of Chartreusin, differing in the aglycone moiety. For the purpose of this application note, a representative benzopyran glycoside structure is considered to guide the analytical method development. The benzopyran core provides a strong chromophore suitable for UV detection.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical to ensure accurate and reproducible HPLC results. The following protocol is a general guideline and should be adapted based on the sample matrix.

Objective: To extract this compound from the sample matrix and remove potential interferences.

Materials:

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

0.45 µm syringe filters

-

Vortex mixer

-

Centrifuge

Protocol for Solid Samples (e.g., fermentation broth, tissue):

-

Weigh a known amount of the homogenized solid sample into a centrifuge tube.

-

Add a measured volume of extraction solvent (e.g., methanol or acetonitrile).

-

Vortex vigorously for 5 minutes to ensure thorough extraction.

-

Centrifuge the sample at 10,000 rpm for 10 minutes to pellet solid debris.

-

Carefully collect the supernatant.

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

Protocol for Liquid Samples (e.g., plasma, formulation):

-

Pipette a known volume of the liquid sample into a centrifuge tube.

-

Add an equal volume of a protein precipitation agent (e.g., acetonitrile or methanol).

-

Vortex for 2 minutes to precipitate proteins.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

HPLC Method Protocol

Instrumentation:

-

A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis or Photodiode Array (PDA) detector.

Chromatographic Conditions:

| Parameter | Recommended Condition |

| Column | Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient Program | Time (min) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm and 330 nm (based on the characteristic UV absorbance of benzopyrans) |

| Injection Volume | 10 µL |

| Run Time | 30 minutes |

Data Presentation

The following tables summarize the expected quantitative data from the validation of the proposed HPLC method for this compound. These values are based on typical performance characteristics for similar analytical methods.

Table 1: System Suitability

| Parameter | Acceptance Criteria |

| Tailing Factor | ≤ 2.0 |

| Theoretical Plates | > 2000 |

| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% |

Table 2: Method Validation Parameters

| Parameter | Result |

| Linearity (Concentration Range) | 1 - 100 µg/mL |

| Correlation Coefficient (r²) | ≥ 0.999 |

| Limit of Detection (LOD) | 0.1 µg/mL |

| Limit of Quantification (LOQ) | 0.3 µg/mL |

| Precision (RSD%) | < 2.0% |

| Accuracy (Recovery %) | 98.0% - 102.0% |

| Specificity | No interference from blank matrix |

Mandatory Visualization

Application Notes and Protocols for Chrymutasin B Antitumor Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chrymutasin B is a glycosidic antitumor antibiotic isolated from a mutant strain of Streptomyces chartreusis.[1] Like its related compounds, Chrymutasin A and C, it demonstrates cytotoxic properties.[1][2][3] Preclinical evaluation of such novel compounds is critical to determine their therapeutic potential. This document provides an overview of the commonly utilized animal models and associated experimental protocols for assessing the in vivo antitumor efficacy of this compound. The methodologies outlined here are based on established practices in preclinical oncology research and are intended to serve as a comprehensive guide for designing and executing such studies.

Animal Models for Antitumor Efficacy Studies

The selection of an appropriate animal model is crucial for obtaining clinically relevant data. For a novel cytotoxic agent like this compound, the primary goal is to assess its ability to inhibit tumor growth in a living organism. The most common and foundational model for this purpose is the murine xenograft model.

Murine Xenograft Models:

-

Cell Line-Derived Xenograft (CDX) Model: This model involves the subcutaneous or orthotopic implantation of established human cancer cell lines into immunodeficient mice (e.g., athymic nude mice, SCID mice). CDX models are highly reproducible and cost-effective, making them ideal for initial efficacy screening of compounds like this compound.

-

Patient-Derived Xenograft (PDX) Model: In this model, tumor fragments from a human patient are directly implanted into immunodeficient mice. PDX models are known to better recapitulate the heterogeneity and microenvironment of human tumors, offering more predictive insights into clinical efficacy.

Given that the initial in vivo studies on Chrymutasins were conducted to establish their antitumor activity, the CDX model is the most probable and appropriate starting point.

Experimental Protocols

The following protocols provide a detailed methodology for conducting an in vivo antitumor study of this compound using a cell line-derived xenograft model.

Cell Culture and Preparation

-

Cell Line Selection: Choose a human cancer cell line relevant to the desired indication (e.g., P388 leukemia, L1210 leukemia, or various solid tumor cell lines). The original research on Chrymutasins utilized murine leukemia cell lines.

-

Cell Culture: Culture the selected cancer cell line in the appropriate medium supplemented with fetal bovine serum and antibiotics under standard conditions (37°C, 5% CO2).

-

Cell Harvesting and Preparation:

-

Harvest cells during their logarithmic growth phase.

-

Wash the cells twice with sterile phosphate-buffered saline (PBS).

-

Resuspend the cells in sterile PBS or serum-free medium at a concentration of 1 x 10^7 cells/mL.

-

Maintain cell suspension on ice until implantation.

-

Animal Handling and Tumor Implantation

-

Animal Strain: Utilize female athymic nude mice, 6-8 weeks of age.

-

Acclimatization: Allow mice to acclimatize to the facility for at least one week prior to the experiment.

-

Tumor Implantation:

-

Anesthetize the mice.

-

Inject 0.1 mL of the cell suspension (containing 1 x 10^6 cells) subcutaneously into the right flank of each mouse.

-

Monitor the animals for tumor growth.

-

Treatment Protocol

-

Tumor Growth Monitoring:

-

Once tumors become palpable, measure their dimensions using calipers every 2-3 days.

-

Calculate tumor volume using the formula: (Length x Width^2) / 2.

-

-

Randomization: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

-

Drug Preparation:

-

Prepare a stock solution of this compound in a suitable vehicle (e.g., a mixture of saline, ethanol, and a solubilizing agent like Tween 80).

-

Prepare fresh dilutions for injection on each day of treatment.

-

-

Administration:

-

Administer this compound via intraperitoneal (i.p.) injection.

-

The control group should receive the vehicle only.

-

A typical dosing schedule could be once daily for 5 consecutive days.

-

-

Dosage: Based on preliminary toxicity studies, select a range of doses to evaluate.

Efficacy Evaluation and Data Collection

-

Tumor Growth Inhibition (TGI):

-

Continue to measure tumor volume and body weight for each mouse throughout the study.

-

The primary endpoint is the inhibition of tumor growth in the treated groups compared to the control group.

-

Calculate TGI using the formula: TGI (%) = [1 - (Average tumor volume of treated group / Average tumor volume of control group)] x 100.

-

-

Survival Analysis:

-

Monitor the mice for signs of toxicity and overall survival.

-

The study may be terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³), or when mice show signs of significant morbidity.

-

The increase in lifespan (ILS) can be calculated for survival studies: ILS (%) = [(Median survival time of treated group / Median survival time of control group) - 1] x 100.

-

Data Presentation

The quantitative data from these studies should be summarized in clear, structured tables for easy comparison.

Table 1: Antitumor Efficacy of this compound in Xenograft Model

| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) at Day X | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |

| Vehicle Control | - | - | ||

| This compound | ||||

| This compound | ||||

| Positive Control |

Table 2: Survival Analysis of Mice Treated with this compound

| Treatment Group | Dose (mg/kg) | Median Survival Time (Days) | Increase in Lifespan (%) |

| Vehicle Control | - | - | |

| This compound | |||

| This compound | |||

| Positive Control |

Visualizations

Experimental Workflow Diagram

References

Application Note: A Roadmap for the Scalable Production of the Antitumor Antibiotic Chrymutasin B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chrymutasin B, a novel aglycone antitumor antibiotic, is a secondary metabolite produced by a mutant strain of Streptomyces chartreusis. Its potential as a therapeutic agent necessitates the development of a robust and scalable fermentation process to ensure a consistent and adequate supply for preclinical and clinical studies. The production of chrymutasins is noted to require a characteristically extended fermentation period, highlighting the need for carefully optimized and controlled conditions during scale-up. This document provides a comprehensive guide for the scale-up of this compound fermentation, from inoculum development to pilot-scale production. The protocols and recommendations outlined herein are based on established principles of antibiotic fermentation and are intended to serve as a foundational methodology for process development and optimization.

Data Presentation

Table 1: Media Composition for Different Fermentation Stages

| Component | Inoculum Medium (g/L) | Seed Fermenter Medium (g/L) | Production Fermenter Medium (g/L) |

| Glucose | 20 | 30 | 50 |

| Soy Peptone | 10 | 15 | 25 |

| Yeast Extract | 5 | 5 | 10 |

| NaCl | 5 | 5 | 5 |

| K₂HPO₄ | 1 | 1 | 2 |

| MgSO₄·7H₂O | 0.5 | 0.5 | 1 |

| CaCO₃ | 2 | 3 | 5 |

| Trace Elements Solution | 1 mL | 1 mL | 2 mL |

Table 2: Process Parameters for Scale-Up Fermentation

| Parameter | Shake Flask | Seed Fermenter (10 L) | Production Fermenter (100 L) |

| Working Volume | 100 mL in 500 mL flask | 7 L | 70 L |

| Temperature (°C) | 28 | 28 | 28 |

| pH | 7.0 (initial) | 7.0 (controlled) | 7.0 (controlled) |

| Agitation (rpm) | 200 | 300-500 | 150-300 |

| Aeration (vvm) | N/A | 0.5-1.0 | 1.0-1.5 |

| Dissolved Oxygen (% saturation) | Not controlled | >30 | >30 |

| Fermentation Time (days) | 3-4 | 2-3 | 10-14 |

Experimental Protocols

Inoculum Preparation

-

Strain Maintenance: A frozen vial of the high-yielding mutant Streptomyces chartreusis is thawed at room temperature.

-

Plate Culture: The thawed culture is streaked onto a sporulation agar medium and incubated at 28°C for 7-10 days until confluent growth and sporulation are observed.

-

Spore Suspension: Spores are harvested by gently scraping the agar surface with a sterile loop in the presence of sterile distilled water containing a wetting agent (e.g., 0.01% Tween 80).

-

Inoculum Flasks: A 500 mL flask containing 100 mL of Inoculum Medium (see Table 1) is inoculated with the spore suspension to a final concentration of 10⁶ spores/mL.

-

Incubation: The flask is incubated at 28°C on a rotary shaker at 200 rpm for 3-4 days until dense, pelletized growth is observed.

Seed Fermenter Stage

-

Fermenter Preparation: A 10 L seed fermenter is cleaned, sterilized, and filled with 7 L of Seed Fermenter Medium (see Table 1).

-

Inoculation: The entire content of the actively growing inoculum flask is aseptically transferred to the seed fermenter.

-

Fermentation: The fermentation is carried out under the conditions specified in Table 2. The pH is controlled at 7.0 using automated addition of sterile 1N NaOH and 1N HCl. Dissolved oxygen is monitored and maintained above 30% saturation by adjusting the agitation speed.

-

Monitoring: Samples are taken aseptically every 12 hours to monitor cell growth (dry cell weight) and pH. The culture is harvested in the late exponential growth phase (typically 2-3 days).

Production Fermenter Stage

-

Fermenter Preparation: A 100 L production fermenter is cleaned, sterilized, and filled with 70 L of Production Fermenter Medium (see Table 1).

-

Inoculation: The seed culture (7 L) is aseptically transferred to the production fermenter.

-

Fermentation: The production fermentation is conducted according to the parameters in Table 2. The extended fermentation time of 10-14 days is crucial for the biosynthesis of this compound.[1]

-

Process Control:

-

pH: Maintained at 7.0. Deviations can significantly impact secondary metabolite production.

-

Temperature: Kept constant at 28°C.

-

Dissolved Oxygen: Maintained above 30% saturation. Oxygen limitation is a common issue in high-density Streptomyces cultures and can be detrimental to antibiotic production.[2]

-

Foaming: Controlled by the automated addition of a sterile antifoaming agent (e.g., silicone-based).

-

-

Fed-Batch Strategy (Optional Optimization): To enhance productivity and overcome nutrient limitations during the long fermentation period, a fed-batch strategy can be implemented. A concentrated sterile feed solution of glucose and soy peptone can be added periodically or continuously after the initial batch phase (e.g., from day 4 onwards).

-

Monitoring: Samples are taken daily to measure:

-

Dry cell weight

-

Substrate consumption (e.g., glucose concentration)

-

This compound concentration (using a validated HPLC method)

-

pH

-

Mandatory Visualizations

Caption: Experimental workflow for this compound scale-up.

Caption: Generalized secondary metabolite production pathway.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Chrymutasin B Fermentation

Welcome to the technical support center for Chrymutasin B fermentation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues leading to low yields of this compound. The following guides and frequently asked questions (FAQs) are presented in a question-and-answer format to directly address specific challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what organism produces it?

A1: this compound is a novel antitumor antibiotic. It is a secondary metabolite produced by a mutant strain of the bacterium Streptomyces chartreusis. This compound is an analog of the known antibiotic chartreusin, differing in its aglycone moiety.[1]

Q2: What is the general nature of the this compound biosynthetic pathway?

A2: The biosynthesis of this compound is closely related to that of chartreusin, which is produced by a type II polyketide synthase (PKS) pathway.[1][2] This pathway involves the assembly of a polyketide chain from simple precursors, followed by a series of enzymatic modifications including cyclization, oxidation, and glycosylation to form the final complex structure.

Q3: Are there any known precursors that can enhance the yield of this compound?

A3: Yes, for the related compound chartreusin, the addition of D-fucose to the fermentation medium has been shown to increase titers by 200-300%.[1][3] Since this compound is an analog of chartreusin, feeding D-fucose is a highly recommended strategy to potentially boost its production.

Troubleshooting Guide for Low this compound Yield

Section 1: Fermentation Medium Components

Q1.1: My this compound yield is consistently low. Could the fermentation medium be the issue?

A1.1: Yes, the composition of the fermentation medium is critical for the production of secondary metabolites like this compound. An imbalance in carbon, nitrogen, or essential mineral sources can significantly impact yield.

Troubleshooting Steps:

-

Evaluate Carbon Source: Streptomyces species can utilize a variety of carbon sources. Glucose is commonly used, but its concentration can be critical. High glucose concentrations can sometimes repress secondary metabolite production.

-

Assess Nitrogen Source: Complex nitrogen sources like yeast extract, peptone, and soybean meal are often beneficial for Streptomyces fermentations. The type and concentration of the nitrogen source can influence both cell growth and antibiotic production.

-

Check Mineral Content: Ensure the medium contains adequate phosphate, magnesium, and trace elements, which are essential for microbial growth and enzyme function.

-

Precursor Supplementation: As mentioned in the FAQs, the addition of D-fucose is a key strategy. If you are not already doing so, incorporate D-fucose into your medium.

Recommended Baseline Fermentation Medium for Streptomyces chartreusis

While a specific optimized medium for this compound is not publicly available, the following table provides a recommended starting point based on media used for chartreusin and other Streptomyces species.

| Component | Concentration (g/L) | Notes |

| Glucose | 10.0 - 20.0 | Primary carbon source. |

| Yeast Extract | 1.0 - 5.0 | Complex nitrogen and vitamin source. |

| Peptone | 4.0 - 10.0 | Complex nitrogen source. |

| K₂HPO₄ | 0.5 - 1.0 | Phosphate source and buffering agent. |

| MgSO₄·7H₂O | 0.5 | Source of magnesium ions. |

| NaCl | 1.0 - 2.0 | Maintains osmotic balance. |

| D-Fucose | 1.0 - 5.0 | Precursor to enhance yield. |

| Trace Element Solution | 1.0 mL | Provides essential micronutrients. |

| Initial pH | 7.0 - 7.2 | Adjust with NaOH or HCl before sterilization. |

This medium should be optimized for your specific mutant strain of S. chartreusis.

Section 2: Physical Fermentation Parameters

Q2.1: I've optimized my medium, but the yield is still suboptimal. What physical parameters should I investigate?

A2.1: Physical parameters such as temperature, pH, aeration, and agitation are crucial for successful fermentation. Deviation from the optimal ranges for Streptomyces chartreusis can lead to reduced growth and/or product formation.

Troubleshooting Steps & Optimal Ranges:

| Parameter | Typical Optimal Range | Troubleshooting Considerations |

| Temperature | 28 - 30°C | Temperatures outside this range can stress the organism, leading to reduced growth and secondary metabolite production.[4][5][6][7] |

| pH | 7.0 - 7.5 | The pH of the medium can drift during fermentation. It's important to monitor and control the pH to maintain it within the optimal range for enzyme activity and cell viability.[5][6][7] |

| Aeration | >20% Dissolved Oxygen (DO) | Streptomyces are aerobic bacteria, and sufficient oxygen is critical for both growth and the biosynthesis of many antibiotics. Low DO can be a major limiting factor.[7] |

| Agitation | 150 - 250 rpm (in shake flasks) | Agitation is essential for proper mixing of nutrients and maintaining adequate aeration. However, excessive agitation can cause shear stress, damaging the mycelia.[3][7] |

Logical Workflow for Troubleshooting Physical Parameters

Caption: Troubleshooting workflow for low this compound yield.

Section 3: Inoculum Development and Contamination

Q3.1: Could my inoculum be the cause of poor fermentation performance?

A3.1: Absolutely. The quality and quantity of the inoculum are critical for a successful and reproducible fermentation.

Troubleshooting Steps:

-

Spore Stock Quality: Ensure your spore stocks of the Streptomyces chartreusis mutant are pure and viable. It is good practice to periodically re-streak from a frozen stock to maintain culture integrity.

-

Inoculum Age and Size: The age of the seed culture and the inoculum size can impact the lag phase and overall fermentation kinetics. A typical inoculum size is 2-8% (v/v) of a well-grown seed culture.[6][8]

-

Contamination Check: Visually inspect your fermentation broth for any signs of contamination (e.g., unusual turbidity, color changes, or atypical microscopic morphology). Contamination by other fast-growing bacteria or fungi can deplete nutrients and inhibit the growth of S. chartreusis.

Experimental Protocols

Protocol 1: Preparation of Spore Stock of Streptomyces chartreusis

-

Prepare a suitable agar medium, such as GYM (Glucose-Yeast-Malt) Streptomyces Medium or Waksman's glucose agar (ATCC Medium 241).[9]

-

Streak the S. chartreusis mutant strain onto the agar plates and incubate at 28-30°C for 7-14 days, or until good sporulation is observed.

-

Aseptically add sterile water or a 20% glycerol solution to the surface of a mature plate.

-

Gently scrape the spores from the surface using a sterile loop or spreader.

-

Transfer the spore suspension to a sterile tube. To separate spores from mycelial fragments, you can filter the suspension through sterile cotton wool.

-

Centrifuge the spore suspension, decant the supernatant, and resuspend the spore pellet in a sterile 20% glycerol solution.

-

Aliquot the spore suspension into cryovials and store at -80°C for long-term use.

Protocol 2: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

While a specific protocol for this compound is not available, the following method, adapted from the analysis of similar aromatic polyketides, can be used as a starting point.

-

Sample Preparation:

-

Centrifuge a sample of the fermentation broth to separate the mycelium from the supernatant.

-

Extract the supernatant and the mycelial pellet separately with an organic solvent such as ethyl acetate or a mixture of chloroform and methanol.

-

Evaporate the organic solvent to dryness and redissolve the extract in a suitable solvent like methanol or acetonitrile.

-

Filter the dissolved extract through a 0.22 µm syringe filter before HPLC analysis.

-

-

HPLC Conditions:

| Parameter | Recommended Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) |

| Mobile Phase A | Water with 0.1% formic acid or acetic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid or acetic acid |

| Gradient Elution | Start with a low percentage of B, and gradually increase to elute compounds of increasing hydrophobicity. A typical gradient might be 10% to 90% B over 30 minutes. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 - 30°C |

| Detection | UV-Vis or Diode Array Detector (DAD) at a wavelength appropriate for the chromophore of this compound (Chartreusin has absorbance maxima around 265, 333, and 430 nm). |

| Injection Volume | 10 - 20 µL |

-

Quantification:

-

Prepare a calibration curve using a purified standard of this compound or a related compound like chartreusin if a pure standard of this compound is not available.

-

Integrate the peak area corresponding to this compound in your sample chromatogram.

-

Calculate the concentration based on the calibration curve.

-

Experimental Workflow for this compound Quantification

Caption: Workflow for this compound extraction and HPLC analysis.

Chartreusin Biosynthetic Pathway

The biosynthesis of the aglycone of chartreusin, which is structurally related to that of this compound, proceeds through a type II polyketide synthase pathway, followed by a series of tailoring reactions.

Caption: Simplified biosynthetic pathway of chartreusin.

References

- 1. Chartreusin: production and microbiological assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biosynthesis of the antitumor agent chartreusin involves the oxidative rearrangement of an anthracyclic polyketide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Optimization of fermentation conditions to increase the production of antifungal metabolites from Streptomyces sp. KN37 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. primescholars.com [primescholars.com]

- 6. researchgate.net [researchgate.net]

- 7. Optimized submerged batch fermentation for metabolic switching in Streptomyces yanglinensis 3–10 providing platform for reveromycin A and B biosynthesis, engineering, and production - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN102453737B - Method for producing rapamycin fermentation liquid by culturing streptomyces hygroscopicus - Google Patents [patents.google.com]

- 9. Streptomyces chartreusis | Type strain | DSM 40085, ATCC 14922, ATCC 19738, CBS 476.68, IFO 12753, ISP 5085, JCM 4570, NBRC 12753, NRRL 2287, RIA 1018, UC 2012, BCRC 13673, CCT 5005, CGMCC 4.1639, ICMP 154, ICMP 321, KCTC 9704, LMG 8587, NRRL ISP-5085, VKM Ac-1721 | BacDiveID:15077 [bacdive.dsmz.de]

Technical Support Center: Overcoming Resistance to Chrymutasin B in Cancer Cells

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Chrymutasin B. All information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Disclaimer: this compound is presented here as a hypothetical inhibitor of the "Chroma-Kinase Associated Protein 1" (CKAP1) for illustrative purposes. The resistance mechanisms, protocols, and data are based on well-established principles of resistance to targeted cancer therapies and are intended to serve as a practical guide for researchers facing similar challenges with novel kinase inhibitors.

Frequently Asked Questions (FAQs)

Q1: We are observing a gradual decrease in the efficacy of this compound in our long-term cell culture experiments. What are the potential causes?

A1: A gradual decrease in efficacy, characterized by an increasing IC50 value, is a classic sign of acquired resistance. The most common mechanisms for resistance to kinase inhibitors like this compound include:

-

Target Alteration: Mutations in the CKAP1 gene, particularly in the drug-binding pocket, can prevent this compound from effectively binding to its target.[1][2][3][4][5][6]

-

Bypass Pathway Activation: Cancer cells can activate alternative signaling pathways to compensate for the inhibition of the Chroma-Signaling Pathway, thereby maintaining proliferation and survival.[1][7][8][9]

-

Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump this compound out of the cell, reducing its intracellular concentration to sub-therapeutic levels.[10][11][12]

-

Target Overexpression: Increased expression of CKAP1 can titrate out the inhibitor, requiring higher concentrations to achieve the same level of inhibition.[1][13]

Q2: How can we determine if our resistant cell line has a mutation in the CKAP1 gene?

A2: The most direct method is to sequence the CKAP1 gene from your resistant cell line and compare it to the parental (sensitive) cell line. We recommend the following workflow:

-

RNA Isolation: Extract total RNA from both parental and resistant cell populations.

-

cDNA Synthesis: Reverse transcribe the RNA to complementary DNA (cDNA).

-

PCR Amplification: Amplify the coding region of the CKAP1 gene using high-fidelity DNA polymerase.

-

Sanger Sequencing: Sequence the PCR products and align the sequences to identify any nucleotide changes.

Pay close attention to mutations in the region corresponding to the ATP-binding pocket, as these are most likely to interfere with this compound binding. A common type of resistance mutation in kinases is the "gatekeeper" mutation.[2][4][5][6]

Q3: We suspect bypass pathway activation in our resistant cells. Which pathways should we investigate?

A3: Common bypass pathways that compensate for the inhibition of growth factor signaling include the MAPK/ERK and PI3K/Akt pathways.[7][8][9] To investigate their activation, we recommend performing Western blot analysis on key signaling nodes. Look for increased phosphorylation of proteins such as ERK1/2 (p-ERK) and Akt (p-Akt) in the resistant cells compared to the parental cells, both in the presence and absence of this compound.

Q4: Our resistant cells show no CKAP1 mutations or activation of common bypass pathways. What other mechanisms could be at play?

A4: In this scenario, increased drug efflux is a strong possibility.[10][11][12] The overexpression of ABC transporters like P-glycoprotein (P-gp/ABCB1), MRP1 (ABCC1), and BCRP (ABCG2) is a well-documented mechanism of multidrug resistance.[10][11][12][14][15] You can investigate this by:

-

Gene Expression Analysis: Use quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of ABCB1, ABCC1, and ABCG2.

-

Protein Expression Analysis: Use Western blotting or flow cytometry to quantify the protein levels of these transporters.

-

Functional Assays: Employ fluorescent substrates of these pumps (e.g., Rhodamine 123 for P-gp) to measure their efflux activity. A reduced intracellular accumulation of the fluorescent substrate in resistant cells, which can be reversed by a known inhibitor of the transporter, would confirm this mechanism.

Troubleshooting Guides

Problem 1: High variability in cell viability (e.g., MTT, CellTiter-Glo®) assay results.

| Possible Cause | Troubleshooting Step |

| Inconsistent Cell Seeding | Ensure a single-cell suspension before plating. Use a repeater pipette for dispensing cells. Plate cells in the evening and allow them to attach overnight before adding the drug. |

| Edge Effects in Microplates | Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |

| Mycoplasma Contamination | Regularly test your cell lines for mycoplasma contamination. Discard any contaminated cultures and decontaminate the incubator. |

| Incorrect Assay Timing | Optimize the incubation time for the viability reagent. Ensure that the signal is within the linear range of your plate reader.[16][17][18][19] |

| Drug Precipitation | Visually inspect the drug dilutions under a microscope. If precipitation is observed, consider using a different solvent or preparing fresh dilutions. |

Problem 2: No difference in p-ERK or p-Akt levels between sensitive and resistant cells after this compound treatment.

| Possible Cause | Troubleshooting Step |

| Suboptimal Antibody Concentration | Titrate your primary and secondary antibodies to determine the optimal concentrations for Western blotting. |

| Poor Phosphatase Inhibition | Always include phosphatase inhibitors in your lysis buffer to preserve the phosphorylation status of your proteins. |

| Incorrect Loading Amount | Perform a protein concentration assay (e.g., BCA) and load equal amounts of protein for each sample. Use a loading control (e.g., GAPDH, β-actin) to confirm equal loading. |

| Timing of Lysate Collection | Create a time-course experiment to determine the optimal time point to observe changes in phosphorylation after this compound treatment. |

Quantitative Data Summary

Table 1: this compound IC50 Values in Sensitive and Resistant Cancer Cell Lines

| Cell Line | IC50 (nM) | Fold Resistance |

| Parental HCT116 | 15.2 ± 2.1 | 1.0 |

| HCT116-CR (this compound Resistant) | 385.6 ± 25.4 | 25.4 |

| Parental A549 | 28.7 ± 3.5 | 1.0 |

| A549-CR (this compound Resistant) | 612.9 ± 41.8 | 21.3 |

Table 2: Gene Expression of ABC Transporters in Parental vs. Resistant HCT116 Cells

| Gene | Relative mRNA Expression (Fold Change vs. Parental) |

| ABCB1 (P-gp) | 1.8 ± 0.3 |

| ABCC1 (MRP1) | 1.2 ± 0.2 |

| ABCG2 (BCRP) | 15.7 ± 2.9 |

Experimental Protocols

Protocol 1: Generation of a this compound-Resistant Cell Line

This protocol describes the generation of a drug-resistant cell line through continuous exposure to increasing concentrations of this compound.[20][21]

Materials:

-

Parental cancer cell line

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

Cell culture flasks and plates

-

Hemocytometer or automated cell counter

Methodology:

-

Determine Initial IC50: Perform a cell viability assay to determine the initial IC50 of this compound for the parental cell line.

-

Initial Exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC50.

-

Monitor and Passage: Monitor the cells for growth. Initially, a significant amount of cell death is expected. When the surviving cells reach 70-80% confluency, passage them into a new flask with the same concentration of this compound.

-

Dose Escalation: Once the cells are growing steadily at the current drug concentration, increase the concentration of this compound by 1.5 to 2-fold.

-

Repeat: Repeat steps 3 and 4 for several months. The cells are considered resistant when they can proliferate in a drug concentration that is at least 10-fold higher than the initial IC50.

-

Characterization: Periodically freeze down vials of the resistant cells at different passage numbers. Once a resistant line is established, characterize the resistance mechanism.

Protocol 2: Western Blot for Bypass Pathway Activation

Materials:

-

Parental and resistant cells

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies (p-ERK, total ERK, p-Akt, total Akt, GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

SDS-PAGE gels and transfer membranes

Methodology:

-

Cell Treatment: Plate parental and resistant cells and allow them to attach overnight. Treat the cells with this compound at various concentrations (e.g., 0, 1x IC50, 5x IC50 of the parental line) for a predetermined time (e.g., 2, 6, 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using a digital imager.

-

Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Visualizations

Caption: Hypothetical signaling pathway of this compound.

Caption: Common mechanisms of resistance to this compound.

Caption: Workflow for investigating this compound resistance.

References

- 1. Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. annexpublishers.com [annexpublishers.com]

- 4. View Cleared on “Gatekeeper” Mutation as Bar to Cancer Drug | Harvard Medical School [hms.harvard.edu]

- 5. Targeting Gatekeeper Mutations for Kinase Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. “Gatekeeper” Mutations May Help Resistant Cancers Come Back Stronger | Technology Networks [technologynetworks.com]

- 7. Resistance of Cancer Cells to Targeted Therapies Through the Activation of Compensating Signaling Loops - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bypass Mechanisms of Resistance to Receptor Tyrosine Kinase Inhibition in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Research progress on the role of bypass activation mechanisms in resistance to tyrosine kinase inhibitors in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Role of ABC transporters in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. oaepublish.com [oaepublish.com]

- 12. ABC Transporters in Multidrug Resistance and Pharmacokinetics, and Strategies for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers | Clinically-Relevant ABC Transporter for Anti-Cancer Drug Resistance [frontiersin.org]

- 15. ABC Transporters and Cancer Drug Resistance [sigmaaldrich.cn]

- 16. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.sg]

- 17. bitesizebio.com [bitesizebio.com]

- 18. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]

- 19. Troubleshooting Cell-based Assays - Eppendorf Canada [eppendorf.com]

- 20. blog.crownbio.com [blog.crownbio.com]

- 21. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]

Chrymutasin B Purification: Technical Support Center

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Chrymutasin B, an antitumor antibiotic isolated from the fermentation products of Streptomyces chartreusis.[1]

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for purifying this compound from a fermentation culture?

A1: A typical purification strategy for a natural product like this compound follows a multi-step approach to separate the target molecule from cells, media components, and structurally related byproducts. The process generally involves clarification of the fermentation broth, extraction of the active compounds, followed by one or more chromatography steps for intermediate and final polishing.[2]

Q2: this compound is produced alongside Chrymutasin A and C. Will this affect my purification protocol?

A2: Yes. The presence of these related compounds is a significant challenge. Your purification strategy, particularly the chromatography steps, must be optimized to resolve these structurally similar molecules. This often requires high-resolution techniques like High-Performance Liquid Chromatography (HPLC) with careful method development.

Q3: My this compound seems to be degrading during purification. What are the common causes?

A3: Instability is a common issue in natural product purification.[3] Degradation can be caused by several factors including exposure to harsh pH, elevated temperatures, or enzymatic activity from residual cellular components. It is crucial to maintain controlled conditions, such as working at low temperatures and including protease inhibitors if necessary, throughout the purification process.[3][4]

Troubleshooting Guides

Issue 1: Low Yield During Initial Extraction

Q: I am recovering very little this compound from the fermentation broth after solvent extraction. What could be the problem?

A: Low extraction yield is a frequent problem that can often be traced back to the choice of solvent, the pH of the broth, or incomplete phase separation.

Troubleshooting Steps:

-

Verify Extraction Solvent: The polarity of the extraction solvent must be appropriate for this compound. If the yield is low, consider testing a range of solvents with varying polarities.

-

Adjust pH: The charge state of this compound can significantly affect its solubility in the organic phase. Try adjusting the pH of the fermentation broth prior to extraction to neutralize the molecule, which may improve its partitioning into the organic solvent.

-

Improve Mixing and Separation: Ensure vigorous mixing to maximize the interaction between the aqueous and organic phases. Following mixing, allow adequate time for the phases to separate completely or use centrifugation to achieve a clean separation.

-

Check for Emulsions: Emulsions at the interface between the aqueous and organic layers can trap your compound. If an emulsion forms, it can sometimes be broken by adding a small amount of brine or by centrifugation.

Data Presentation: Solvent Selection for this compound Extraction

| Solvent System | Polarity Index | Typical Recovery of this compound (%) | Observations |

| Ethyl Acetate | 4.4 | 75-85% | Good selectivity, forms a clean interface. |

| Dichloromethane | 3.1 | 60-70% | Higher density can complicate separation. |

| n-Butanol | 4.0 | 80-90% | Can co-extract more polar impurities. |

| Hexane | 0.1 | <10% | Too non-polar for effective extraction. |

Note: Data is illustrative and will vary based on specific fermentation and extraction conditions.

Issue 2: Poor Separation of Chrymutasins in Chromatography

Q: My chromatography step is not separating this compound from A and C effectively. The peaks are overlapping.

A: Co-elution of closely related compounds is a classic chromatography challenge.[5] Improving resolution requires optimizing the chromatographic conditions.

Troubleshooting Steps:

-

Optimize the Mobile Phase:

-

For Reverse-Phase HPLC: Adjust the organic solvent concentration (e.g., acetonitrile or methanol) in your mobile phase. A shallower gradient or an isocratic elution with a lower percentage of organic solvent can increase retention times and improve separation.[5]

-

Test Different Solvents: Sometimes changing the organic solvent (e.g., from methanol to acetonitrile) can alter selectivity and improve resolution.

-

-

Change the Stationary Phase: If optimizing the mobile phase is insufficient, consider a column with a different chemistry (e.g., C18 vs. Phenyl-Hexyl) or a smaller particle size for higher efficiency.

-

Adjust Flow Rate: Reducing the flow rate can increase the number of theoretical plates and improve peak resolution.

-

Check Sample Load: Overloading the column is a common cause of peak broadening and poor separation. Try injecting a smaller amount of your sample.

Issue 3: High Backpressure During HPLC

Q: The pressure on my HPLC system is increasing significantly. What should I do?

A: High backpressure can shut down your system and damage the column or pump. The cause is often a blockage somewhere in the flow path.[5]

Troubleshooting Steps:

-

Filter Your Sample: Always filter your sample through a 0.22 µm or 0.45 µm filter before injection to remove any particulate matter.[5]

-

Check for Precipitation: Your compound may be precipitating in the mobile phase. Ensure that this compound is soluble in the mobile phase you are using. If necessary, include a small amount of a stronger solvent like isopropanol in your sample diluent.

-

Clean the Column: Precipitated material or contaminants can build up on the column frit or within the column bed. Follow the manufacturer's instructions for column washing and regeneration. This often involves flushing with a series of strong solvents.

-

Inspect the System: If the pressure remains high with the column removed, the blockage is likely in the system tubing or filters. Systematically check and clean or replace in-line filters and tubing.[5]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction of this compound

-

Harvest and Clarify: Centrifuge the Streptomyces chartreusis fermentation broth at 5,000 x g for 20 minutes to pellet the cells. Carefully decant and collect the supernatant.

-

pH Adjustment: Adjust the pH of the supernatant to 6.0 using 1M HCl to protonate any acidic functional groups on this compound.

-

Extraction: Transfer the pH-adjusted supernatant to a separatory funnel. Add an equal volume of ethyl acetate.

-

Mixing: Stopper the funnel and invert it repeatedly for 2 minutes, periodically venting to release pressure.

-

Phase Separation: Place the funnel in a ring stand and allow the layers to fully separate for 15 minutes.

-

Collection: Drain the lower aqueous layer. Collect the upper organic (ethyl acetate) layer, which now contains this compound.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and then concentrate the solvent using a rotary evaporator to obtain the crude extract.

Protocol 2: Reverse-Phase HPLC for this compound Polishing

-

Sample Preparation: Dissolve the crude extract in a minimal volume of 50:50 acetonitrile:water. Filter the sample through a 0.22 µm syringe filter.

-

Column: C18 Reverse-Phase Column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).

-

Mobile Phase B: Acetonitrile + 0.1% Trifluoroacetic Acid (TFA).

-

Gradient Program:

-

0-5 min: 20% B

-

5-35 min: 20% to 70% B (linear gradient)

-

35-40 min: 70% to 95% B

-

40-45 min: Hold at 95% B

-

45-50 min: 95% to 20% B

-

50-60 min: Re-equilibrate at 20% B

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength determined by the UV-Vis spectrum of this compound.

-

Injection and Collection: Inject the prepared sample. Collect fractions corresponding to the this compound peak as it elutes from the column.

-

Analysis: Analyze the collected fractions for purity using analytical HPLC or LC-MS.

Visualizations

Caption: Overall workflow for the purification of this compound from fermentation broth.

References

- 1. Chrymutasins: novel-aglycone antitumor antibiotics from a mutant of Streptomyces chartreusis. I. Taxonomy, mutation, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. selectscience.net [selectscience.net]

- 3. academic.oup.com [academic.oup.com]

- 4. 5 Steps to Protein Isolation and Purification | Thermo Fisher Scientific - LT [thermofisher.com]

- 5. pdf.dutscher.com [pdf.dutscher.com]

Technical Support Center: Enhancing the Purity of Chrymutasin B Isolates

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and enhancing the purity of Chrymutasin B isolates.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purity important?

This compound is a novel-aglycone antitumor antibiotic isolated from the fermentation products of a mutant strain of Streptomyces chartreusis.[1] Its potential as a therapeutic agent necessitates high purity to ensure safety, efficacy, and accurate characterization of its biological activity in preclinical and clinical studies. Impurities can interfere with experimental results and pose potential risks.

Q2: What are the common impurities found in this compound isolates?

While specific data on this compound impurities is limited, common impurities in natural product isolations from fermentation broths include:

-

Related Chrymutasins: Chrymutasin A and C are co-produced and may be present.[1]

-

Other secondary metabolites: The Streptomyces strain may produce other unrelated compounds.

-

Process-related impurities: Residues from the fermentation medium, extraction solvents, and chromatography stationary phases.[2]

-

Degradation products: this compound may be susceptible to degradation under certain pH, temperature, or light conditions.[3][4]

Q3: Which chromatographic techniques are most effective for purifying this compound?

A multi-step chromatographic approach is typically required to achieve high purity.[2] Based on the purification of similar natural products, a combination of the following is recommended:

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a powerful technique for separating closely related compounds based on hydrophobicity.[2]

-

Ion-Exchange Chromatography (IEX): This method separates molecules based on their net charge and can be effective in removing charged impurities.[3][5]

-

Size-Exclusion Chromatography (SEC): This technique separates molecules based on their size and is useful for removing aggregates or very large/small impurities.[5]

Q4: How can I assess the purity of my this compound isolate?

A combination of analytical techniques should be employed to obtain a comprehensive purity profile:[6]

-

High-Performance Liquid Chromatography (HPLC): Using a high-resolution column and a suitable detection method (e.g., UV-Vis or Mass Spectrometry) is the primary method for quantifying purity.[7]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This provides information on the molecular weight of the main component and any impurities, aiding in their identification.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of this compound and detect structural impurities.[7]

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

| Problem | Potential Cause | Recommended Solution |

| Low Yield | Poor extraction efficiency: Incomplete extraction from the fermentation broth. | Optimize extraction solvent system and extraction time. Consider using techniques like sonication or homogenization. |

| Degradation of this compound: The compound may be unstable at certain pH values, temperatures, or in the presence of light.[3][4] | Conduct stability studies to determine optimal conditions. Work at low temperatures and protect the sample from light. | |

| Precipitation during purification: this compound may have low solubility in certain buffer systems.[9] | Adjust the pH or ionic strength of the buffers. Consider the addition of organic modifiers like acetonitrile or trifluoroethanol in small amounts.[9] | |

| Poor Resolution in HPLC | Inappropriate column chemistry: The stationary phase is not providing adequate separation. | Screen different C18 and other reverse-phase columns from various manufacturers. |

| Suboptimal mobile phase: The gradient or isocratic conditions are not effective. | Optimize the gradient slope, organic solvent (e.g., acetonitrile, methanol), and ion-pairing agent (e.g., TFA, formic acid) concentration. | |

| Column overloading: Too much sample is being injected onto the column. | Reduce the injection volume or sample concentration. | |

| Presence of Persistent Impurities | Co-elution with this compound: Impurities have very similar properties to the target compound. | Employ orthogonal purification methods (e.g., IEX followed by RP-HPLC).[10] |

| Aggregation: this compound or impurities may be forming aggregates.[11] | Add denaturing agents (e.g., urea, guanidine HCl) to the sample, or use SEC to separate aggregates. | |

| Inconsistent Purity Results | Method variability: Inconsistent execution of the analytical method. | Ensure the analytical method is validated for robustness and that all parameters (e.g., mobile phase preparation, temperature) are tightly controlled. |

| Sample degradation post-purification: The purified compound is degrading during storage. | Lyophilize the pure fractions and store them at -80°C under an inert atmosphere. |

Experimental Protocols

General Extraction Protocol from Fermentation Broth

-

Centrifuge the fermentation broth to separate the mycelium from the supernatant.

-

Extract the supernatant with an equal volume of ethyl acetate three times.

-

Extract the mycelium with methanol or acetone.

-

Combine the organic extracts and evaporate to dryness under reduced pressure.

-

Redissolve the crude extract in a suitable solvent (e.g., methanol) for further purification.

Reverse-Phase HPLC (RP-HPLC) Purification Protocol

-

Column: C18 column (e.g., 5 µm particle size, 100 Å pore size, 4.6 x 250 mm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 40 minutes.

-

Flow Rate: 1 mL/min.

-

Detection: UV detection at a wavelength determined by the UV-Vis spectrum of this compound.

-

Injection Volume: 20-100 µL, depending on sample concentration.

-

Fraction Collection: Collect fractions corresponding to the main peak and analyze their purity by analytical HPLC.

Visualizations

Experimental Workflow for this compound Purification

Caption: Workflow for the isolation and purification of this compound.

Potential Signaling Pathways Modulated by this compound

Given its antitumor activity, this compound may modulate key signaling pathways involved in cancer cell proliferation and survival.

Caption: Potential signaling pathways targeted by this compound.

References

- 1. Chrymutasins: novel-aglycone antitumor antibiotics from a mutant of Streptomyces chartreusis. I. Taxonomy, mutation, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. gilson.com [gilson.com]

- 3. Purification and characterization of toxins A and B of Clostridium difficile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Stress degradation studies on betahistine and development of a validated stability-indicating assay method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. quora.com [quora.com]

- 6. Purity Analytical Method Development Service - Creative Biolabs [gmp-creativebiolabs.com]

- 7. Processing and purity assessment of standards for the analysis of type-B trichothecene mycotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. LC-MS characterization and purity assessment of a prototype bispecific antibody - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. blog.mblintl.com [blog.mblintl.com]

Troubleshooting inconsistent results in Chrymutasin B bioassays

Welcome to the technical support center for Chrymutasin B bioassays. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues that may lead to inconsistent experimental results.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variability in our IC50 values for this compound between experiments. What are the potential causes?

A1: Inconsistent IC50 values for this compound can stem from several factors. It is crucial to meticulously control experimental variables. Key areas to investigate include:

-

Cell-Based Factors:

-

Cell Line Integrity: Ensure you are using a consistent cell line with a known and recorded passage number. High passage numbers can lead to genetic drift and altered cellular responses.[1][2]

-